N-[4-(4-chlorophenoxy)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
Description
- The intermediate is then subjected to fluorination using a reagent like sulfur tetrafluoride (SF4) to introduce the four fluorine atoms at the 2, 3, 5, and 6 positions of the benzene ring.
Methoxylation
- The fluorinated intermediate is reacted with methanol in the presence of a strong acid catalyst to introduce the methoxy group at the 4-position.
Amidation
- Finally, the compound is reacted with benzoyl chloride in the presence of a base to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control would be essential to maintain the quality and yield of the product.
Properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF4NO3/c1-28-19-17(24)15(22)14(16(23)18(19)25)20(27)26-11-4-8-13(9-5-11)29-12-6-2-10(21)3-7-12/h2-9H,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWRKTMUUHRSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Chlorophenoxy Intermediate
- React 4-chlorophenol with 4-bromophenyl ether in the presence of a base such as potassium carbonate and a palladium catalyst to form 4-(4-chlorophenoxy)phenyl ether.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenoxy)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide can undergo various chemical reactions, including:
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Substitution Reactions
- The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing fluorine atoms, making the aromatic ring more susceptible to attack by nucleophiles.
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Oxidation and Reduction
- The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions, while the benzamide moiety can be reduced to an amine under reductive conditions.
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Hydrolysis
- The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Substituted phenoxy derivatives.
Oxidation: Corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Hydrolysis: 4-(4-chlorophenoxy)benzoic acid and 2,3,5,6-tetrafluoro-4-methoxyaniline.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide has several applications in scientific research:
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Medicinal Chemistry
- Investigated for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes involved in the inflammatory response.
- Studied for its anticancer properties, particularly in targeting specific cancer cell lines.
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Materials Science
- Used in the development of advanced polymers and coatings due to its unique fluorinated structure, which imparts desirable properties such as chemical resistance and thermal stability.
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Biological Research
- Employed as a probe in biochemical assays to study enzyme interactions and receptor binding due to its specific structural features.
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Industrial Applications
- Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide involves its interaction with specific molecular targets:
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Enzyme Inhibition
- The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
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Receptor Binding
- It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
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Pathway Modulation
- By affecting key signaling pathways, the compound can influence various biological processes, such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and interact with specific biological targets, making it a valuable subject of study in medicinal chemistry, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
